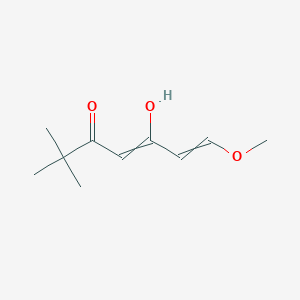

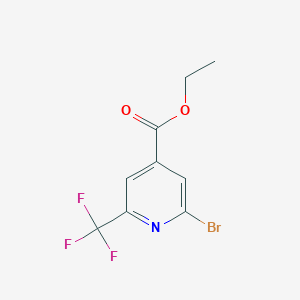

2-Chlor-6-(Trifluormethyl)pyridin-4-essigsäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of trifluoromethylpyridines involves various methods. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .Wissenschaftliche Forschungsanwendungen

Agrochemische Industrie

2-Chlor-6-(Trifluormethyl)pyridin-4-essigsäure: ist ein wichtiges Strukturmotiv in aktiven agrochemischen Wirkstoffen. Seine Derivate, insbesondere Trifluormethylpyridine (TFMP), spielen eine bedeutende Rolle im Pflanzenschutz. TFMP-Derivate wie Fluazifop wurden auf den Markt gebracht, wobei mehr als 20 neue TFMP-haltige Agrochemikalien ISO-Gattungsbezeichnungen erhalten haben . Die einzigartige Kombination der physikalisch-chemischen Eigenschaften des Fluoratoms und der Eigenschaften des Pyridinrests trägt zu den biologischen Aktivitäten dieser Verbindungen bei .

Pharmazeutische Entwicklung

Mehrere TFMP-Derivate werden in der pharmazeutischen Industrie eingesetzt. Bis heute haben fünf pharmazeutische Produkte, die den TFMP-Rest enthalten, die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien . Die Einarbeitung von Fluoratomen in organische Moleküle beeinflusst ihre biologischen Aktivitäten erheblich, wodurch sie wertvoll in der Medikamentenentwicklung werden .

Veterinärmedizin

Neben Humanpharmaka finden TFMP-Derivate auch Anwendung in der Veterinärmedizin. Zwei veterinärmedizinische Produkte, die die TFMP-Struktur enthalten, wurden zugelassen, was die Vielseitigkeit dieser Verbindung in verschiedenen gesundheitsrelevanten Bereichen belegt .

Synthese organischer Verbindungen

Die Verbindung dient als Zwischenprodukt bei der Synthese verschiedener organischer Moleküle. Sie ist besonders nützlich bei der Herstellung von (Trifluormethyl)pyridyllithium durch Metallierungsreaktionen, die wichtige Schritte bei der Synthese komplexer organischer Strukturen sind .

Materialwissenschaft

This compound: Derivate werden bei der Synthese von Metall-organischen Gerüsten (MOFs) verwendet. MOFs sind poröse Materialien mit Anwendungen, die von der Gasspeicherung bis zur Katalyse reichen .

Chemische Forschung

Chloro (Trifluormethyl)pyridin-Derivate, einschließlich unserer Zielverbindung, werden als Modells Substrate für die regioexhaustive Funktionalisierung verwendet. Dieser Prozess ist entscheidend für die Modifikation chemischer Strukturen, um die gewünschten Eigenschaften und Aktivitäten zu erzielen .

Therapeutische Anwendungen

Patente wurden für die Verwendung von Derivaten der This compound zur Behandlung von MAGL-vermittelten Erkrankungen und als V1a-Rezeptorantagonisten zur Behandlung neuropsychologischer Störungen eingereicht . Dies unterstreicht das Potenzial dieser Verbindung bei der Entwicklung neuer Therapeutika.

Umweltwissenschaften

Die Umweltbelastung durch fluorierte Verbindungen, einschließlich TFMP-Derivate, ist ein Gebiet der laufenden Forschung. Das Verständnis des Umweltschicksals und des Verhaltens dieser Verbindungen ist entscheidend für die Beurteilung ihrer ökologischen Sicherheit und die Entwicklung nachhaltiger landwirtschaftlicher Praktiken .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that many compounds with similar structures target the respiratory system .

Mode of Action

Compounds with similar structures often interact with their targets through processes like free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds are known to participate in reactions such as the suzuki–miyaura (sm) coupling reaction , which involves the formation of carbon-carbon bonds.

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could impact its bioavailability.

Result of Action

Similar compounds are known to cause skin corrosion/irritation and serious eye damage/eye irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid. For instance, the compound should be kept in a dry and well-ventilated place, away from strong oxidizing agents . The compound’s fluorine atoms can also impact its chemical reactivity, physico-chemical behavior, and biological activity .

Eigenschaften

IUPAC Name |

2-[2-chloro-6-(trifluoromethyl)pyridin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-6-2-4(3-7(14)15)1-5(13-6)8(10,11)12/h1-2H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGBTCBIYJLJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501230122 | |

| Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501230122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227571-06-3 | |

| Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227571-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501230122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane](/img/structure/B1529849.png)

![3-Bromo-7-iodo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1529852.png)

![2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one](/img/structure/B1529868.png)